REACTION_CXSMILES
|
[C:1]([N:3]1[C:11]2[CH:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[C:5]2[CH2:13][N:14]([CH3:17])[CH2:15][CH2:16][C:4]1=2)#[CH:2].Br[C:19]1[CH:20]=[CH:21][C:22]([CH3:25])=[N:23][CH:24]=1.CCCC[N+:30]([CH2:39][CH2:40][CH2:41][CH3:42])([CH2:35][CH2:36]CC)CCCC.[F-:43]>O>[CH3:17][N:14]1[CH2:15][CH2:16][C:4]2[N:3]([C:1]#[C:2][C:19]3[CH:24]=[N:23][C:22]([CH3:25])=[CH:21][CH:20]=3)[C:11]3[CH:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=3[C:5]=2[CH2:13]1.[F:43][C:1]([N:3]1[C:11]2[CH:10]=[CH:9][C:8]([CH3:12])=[CH:7][C:6]=2[C:5]2[CH2:13][N:14]([CH3:17])[CH2:15][CH2:16][C:4]1=2)=[C:2]([C:40]1[CH:39]=[N:30][C:35]([CH3:36])=[CH:42][CH:41]=1)[C:19]1[CH:24]=[N:23][C:22]([CH3:25])=[CH:21][CH:20]=1 |f:2.3|
|
Name
|
5-Ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
|
Quantity
|
156 mg
|
Type
|
reactant
|
Smiles
|
C(#C)N1C2=C(C=3C=C(C=CC13)C)CN(CC2)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)C
|
Name
|
dichlorobistriphenylphosphine palladium (II)
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
3H2O (548 mg, 1.74 mmol) were added to a reaction vessel
|
Type
|
EXTRACTION
|
Details
|
the desired compound extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=C(N(C=3C=CC(=CC23)C)C#CC=2C=NC(=CC2)C)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 mg |
Name
|
|
Type
|
product
|
Smiles
|
FC(=C(C=1C=NC(=CC1)C)C=1C=NC(=CC1)C)N1C2=C(C=3C=C(C=CC13)C)CN(CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |